

# In-Depth Technical Guide: Physicochemical Properties of 2-Hexyl-4-pentynoic Acid

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## Compound of Interest

Compound Name: 2-Hexyl-4-pentynoic Acid

Cat. No.: B159140

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## Introduction

**2-Hexyl-4-pentynoic acid** (HPA), a derivative of the well-known histone deacetylase (HDAC) inhibitor valproic acid, has garnered significant interest in the scientific community.<sup>[1][2]</sup> Its unique chemical structure, featuring a terminal alkyne group, not only enhances its reactivity but also opens avenues for its application in click chemistry, enabling covalent linkage to other molecules for targeted delivery or mechanistic studies.<sup>[2]</sup> This technical guide provides a comprehensive overview of the physicochemical properties of **2-Hexyl-4-pentynoic acid**, offering crucial data and methodologies for researchers in drug discovery and development.

## Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The key physicochemical parameters for **2-Hexyl-4-pentynoic acid** are summarized in the table below.

Property	Value	Reference
IUPAC Name	2-(Prop-2-yn-1-yl)octanoic acid	[1][3]
Synonyms	2-Propargyloctanoic acid, 2-(2-Propynyl)octanoic acid	[4][5][6]
CAS Number	96017-59-3	[1][4][7][8]
Molecular Formula	C <sub>11</sub> H <sub>18</sub> O <sub>2</sub>	[1][3][4][7]
Molecular Weight	182.26 g/mol	[3][4][7]
Appearance	Colorless to light yellow to light orange clear liquid/oil	[4][5][6][7][9]
Density	0.94 g/mL	[4]
Refractive Index (n <sub>20D</sub> )	1.45	[4]
Predicted XlogP	3.4	[3]
pKa	Not experimentally determined in reviewed literature. As a carboxylic acid, it is expected to be weakly acidic.	
Solubility	DMF: 16 mg/mL DMSO: 20 mg/mL Ethanol: 33 mg/mL PBS (pH 7.2): 2 mg/mL	[1]
Purity	≥ 95% (by titration)	[4]

## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are detailed protocols for the determination of key physicochemical properties of **2-Hexyl-4-pentynoic acid**.

### Determination of Aqueous Solubility

Objective: To determine the solubility of **2-Hexyl-4-pentynoic acid** in an aqueous buffer (e.g., PBS pH 7.2).

Methodology:

- **Preparation of Saturated Solution:** An excess amount of **2-Hexyl-4-pentynoic acid** is added to a known volume of phosphate-buffered saline (PBS) at pH 7.2 in a sealed vial.
- **Equilibration:** The vial is agitated at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.
- **Quantification:** The concentration of **2-Hexyl-4-pentynoic acid** in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
- **Standard Curve:** A standard curve is generated using known concentrations of **2-Hexyl-4-pentynoic acid** to ensure accurate quantification.

## Determination of logP (Octanol-Water Partition Coefficient)

Objective: To determine the lipophilicity of **2-Hexyl-4-pentynoic acid**.

Methodology (Shake-Flask Method):

- **Solvent Saturation:** Equal volumes of n-octanol and water (or a suitable buffer like PBS pH 7.4) are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The two phases are then separated.
- **Partitioning:** A known amount of **2-Hexyl-4-pentynoic acid** is dissolved in the n-octanol phase. An equal volume of the water phase is added.
- **Equilibration:** The mixture is shaken for several hours to allow for the partitioning of the compound between the two phases.

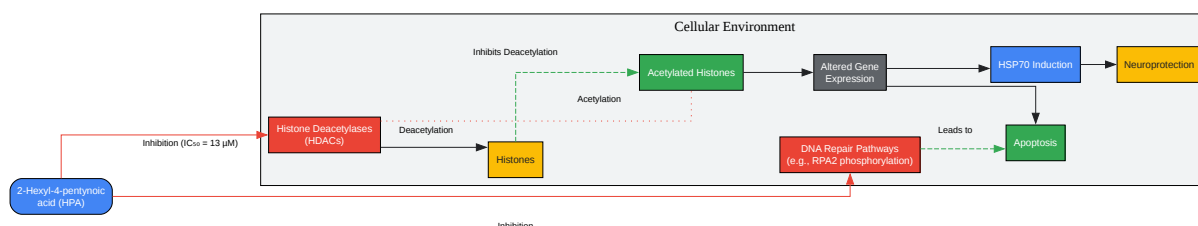
- **Phase Separation:** The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
- **Quantification:** The concentration of **2-Hexyl-4-pentynoic acid** in each phase is determined by a suitable analytical method (e.g., HPLC-UV/MS).
- **Calculation:** The logP value is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

## Biological Activity and Signaling Pathway

**2-Hexyl-4-pentynoic acid** is a known inhibitor of histone deacetylases (HDACs).[1][7] It exhibits more potent HDAC inhibition than its parent compound, valproic acid, with an  $IC_{50}$  value of 13  $\mu$ M.[1][10] This inhibition leads to the hyperacetylation of histones, which plays a role in the regulation of gene expression.

Furthermore, **2-Hexyl-4-pentynoic acid** has been shown to induce the expression of heat shock protein 70 (HSP70) and exhibit neuroprotective effects against glutamate-induced excitotoxicity.[1][10] In the context of cancer, it has been demonstrated to inhibit the growth of breast cancer cells and sensitize them to other therapeutic agents by interfering with DNA repair pathways.[2][5][11]

Below is a diagram illustrating the conceptual signaling pathway of **2-Hexyl-4-pentynoic acid**.

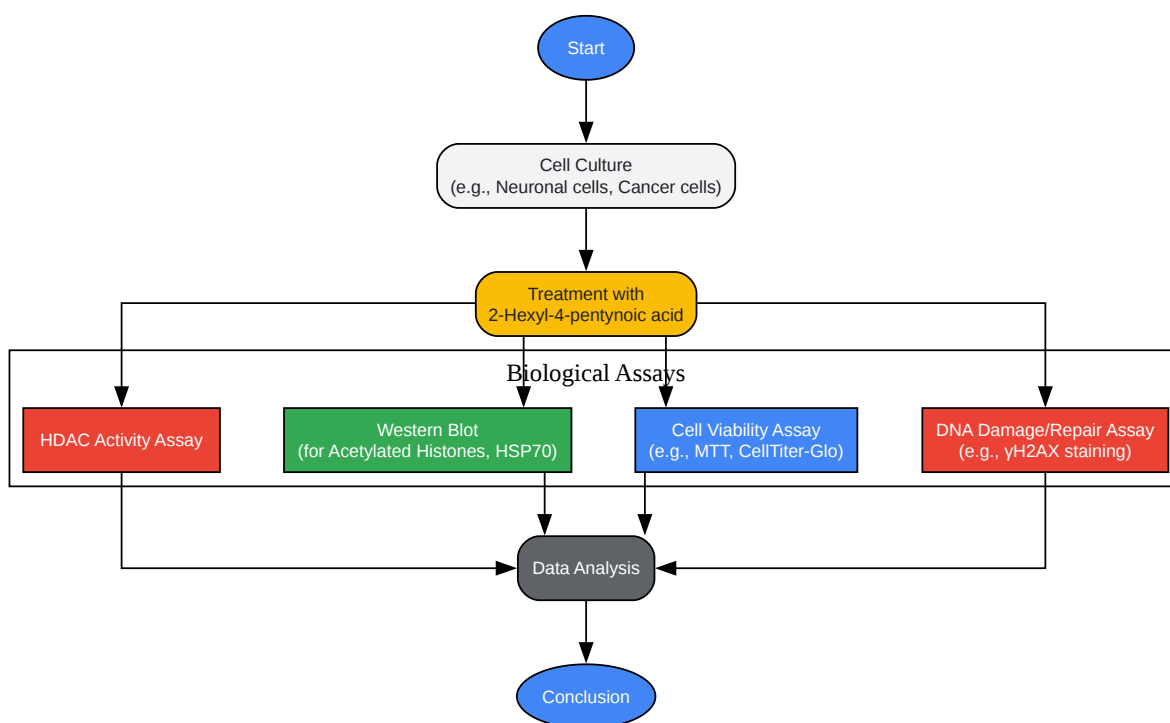


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Caption: Conceptual signaling pathway of **2-Hexyl-4-pentynoic acid**.

## Experimental Workflow for Assessing Biological Activity

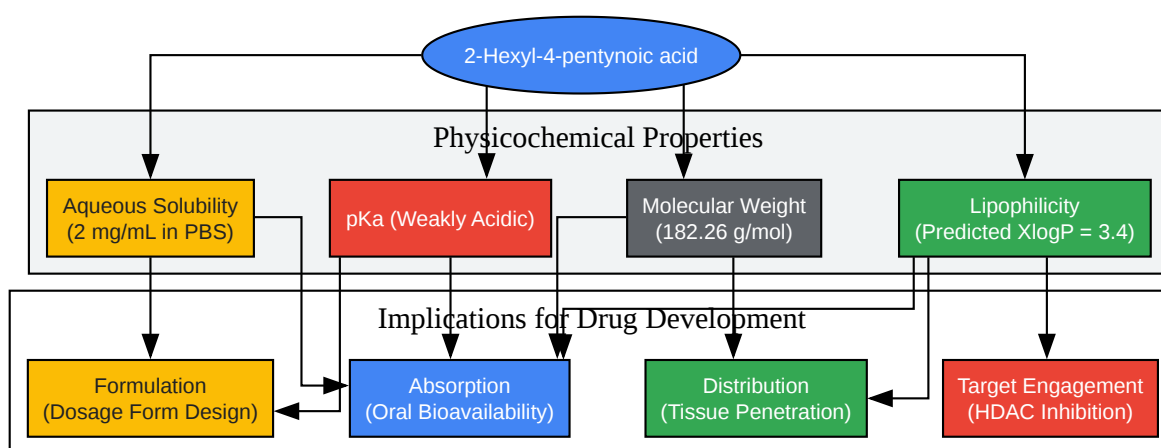
The following diagram outlines a typical experimental workflow to investigate the biological effects of **2-Hexyl-4-pentynoic acid**.

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Caption: Experimental workflow for assessing the biological activity of **2-Hexyl-4-pentynoic acid**.

## Logical Relationship of Physicochemical Properties to Drug Development

The interplay between the physicochemical properties of a drug candidate and its development potential is critical. The following diagram illustrates these relationships for **2-Hexyl-4-pentynoic acid**.



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Caption: Relationship between physicochemical properties and drug development considerations.

## Conclusion

**2-Hexyl-4-pentynoic acid** presents a compelling profile for further investigation as a therapeutic agent. Its well-defined physicochemical properties, coupled with its potent biological activity as an HDAC inhibitor, make it a promising candidate for drug development, particularly in the fields of neuroprotection and oncology. This technical guide provides a foundational understanding of its characteristics to aid researchers in their future studies.

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